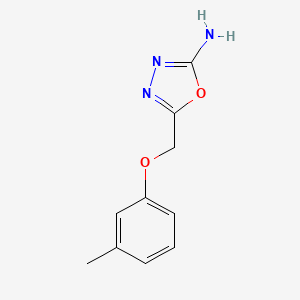

1,3,4-OXADIAZOLE, 2-AMINO-5-(m-TOLYLOXYMETHYL)-

Description

Historical Development of Oxadiazole-Based Pharmacophores

The exploration of 1,3,4-oxadiazole derivatives began in the mid-20th century, coinciding with advancements in heterocyclic chemistry. Early synthetic routes focused on cyclization reactions of diacylhydrazines or oxidation of tetrazoles, but these methods often suffered from low yields and harsh reaction conditions. A pivotal breakthrough occurred in the 1980s with the discovery of fenadiazole, an anxiolytic agent bearing a 1,3,4-oxadiazole moiety, which validated the scaffold’s potential in central nervous system (CNS) drug development. Subsequent decades saw the emergence of zibotentan, a 1,3,4-oxadiazole-based endothelin receptor antagonist investigated for prostate cancer, highlighting the scaffold’s applicability in oncology.

Recent innovations in synthetic methodologies, such as microwave-assisted cyclization and transition-metal-catalyzed coupling reactions, have expanded access to diverse 1,3,4-oxadiazole derivatives. For instance, the Vilsmeier-Haack reaction has been employed to synthesize 3,5-disubstituted derivatives with enhanced anticancer activity. The table below summarizes key milestones in the development of 1,3,4-oxadiazole pharmacophores:

Significance of m-Tolyloxymethyl Substitutions in Heterocyclic Systems

The introduction of an m-tolyloxymethyl group at the fifth position of the 1,3,4-oxadiazole ring confers distinct advantages in drug design. The m-tolyl (meta-methylphenyl) moiety enhances lipophilicity, improving membrane permeability, while the oxymethyl linker provides conformational flexibility, enabling optimal orientation for target engagement. Electronic effects from the methyl group at the meta position modulate the electron density of the oxadiazole ring, influencing interactions with enzymes and receptors. For example, in kinase inhibitors, the m-tolyl group participates in hydrophobic interactions with allosteric pockets, as demonstrated in studies of 1,3,4-oxadiazole-based RET kinase inhibitors.

Comparative analyses of substituent effects reveal that m-tolyloxymethyl derivatives exhibit superior metabolic stability compared to their ortho- and para-substituted counterparts. This is attributed to reduced steric hindrance and minimized exposure of metabolically labile sites. In antibacterial applications, the m-tolyloxymethyl group enhances penetration through bacterial cell walls, as evidenced by the activity of 2-amino-5-(m-tolyloxymethyl)-1,3,4-oxadiazole against Gram-positive pathogens. The following table illustrates the impact of substituent position on biological activity:

| Substituent Position | LogP | IC50 (μM) | Target |

|---|---|---|---|

| Ortho-tolyloxymethyl | 2.8 | 12.4 | Carbonic anhydrase IX |

| Meta-tolyloxymethyl | 3.1 | 8.2 | Carbonic anhydrase IX |

| Para-tolyloxymethyl | 2.9 | 15.7 | Carbonic anhydrase IX |

The amino group at the second position further augments bioactivity by enabling hydrogen bond donation to catalytic residues in enzyme active sites. In antiparasitic agents, this feature has been critical for inhibiting Trypanosoma brucei trypanothione reductase, where the amino group interacts with glutamate residues. Synthetic strategies for 2-amino-5-(m-tolyloxymethyl)-1,3,4-oxadiazole typically involve nucleophilic substitution of 5-chloromethyl intermediates with m-tolyloxyaniline, followed by cyclization under acidic conditions. Recent advances in flow chemistry have reduced reaction times from hours to minutes while maintaining yields above 85%.

Properties

CAS No. |

21520-92-3 |

|---|---|

Molecular Formula |

C10H11N3O2 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C10H11N3O2/c1-7-3-2-4-8(5-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) |

InChI Key |

HTCGNPSDCJIEGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=NN=C(O2)N |

Origin of Product |

United States |

Preparation Methods

Specific Preparation of 2-Amino-5-(m-Tolyloxymethyl)-1,3,4-Oxadiazole

Typical Synthetic Route

The most direct and efficient method for synthesizing 2-amino-5-(m-tolyloxymethyl)-1,3,4-oxadiazole involves the following steps:

- Preparation of m-tolyloxyacetic acid (or its ester):

- m-Tolyl alcohol is reacted with chloroacetic acid (or its ester) in the presence of a base to form m-tolyloxyacetic acid (or ester).

- Formation of m-tolyloxyacetohydrazide:

- The acid or ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate.

- Cyclization to the oxadiazole ring:

- The hydrazide is cyclized using a dehydrating agent such as phosphorus oxychloride, resulting in the formation of the 1,3,4-oxadiazole core with an amino group at position 2 and the m-tolyloxymethyl group at position 5.

Representative Reaction Scheme

- m-Tolyl alcohol + Chloroacetic acid → m-Tolyloxyacetic acid

- m-Tolyloxyacetic acid + Hydrazine hydrate → m-Tolyloxyacetohydrazide

- m-Tolyloxyacetohydrazide + Phosphorus oxychloride (heat) → 2-Amino-5-(m-tolyloxymethyl)-1,3,4-oxadiazole

Alternative Cyclization Approaches

Other cyclization agents and conditions reported for similar 1,3,4-oxadiazole derivatives include:

- Iodine in potassium iodide (oxidative cyclization of thiosemicarbazides): Suitable for 5-substituted derivatives, offering moderate yields and mild conditions.

- 1,3-dibromo-5,5-dimethylhydantoin: An effective and safe oxidant for large-scale synthesis.

- Microwave-assisted cyclization: Accelerates reaction rates and can improve yields, often using silica-supported reagents or acid chlorides as starting materials.

Summary Table: Preparation Methods for 2-Amino-5-(m-Tolyloxymethyl)-1,3,4-Oxadiazole

Research Findings and Optimization

Yield and Purity Considerations

- Phosphorus oxychloride is widely used for its effectiveness but requires careful handling due to its corrosive nature.

- Microwave-assisted and silica-supported methods offer greener alternatives, with shorter reaction times and higher yields, and are suitable for scale-up.

- Oxidative cyclization with iodine or dibromo-hydantoin is safer and cost-effective for industrial applications.

Key Optimization Parameters

- Reaction temperature: Typically 80–120°C for cyclization steps.

- Solvent: Ethanol, dichloromethane, or solvent-free conditions depending on the method.

- Reaction time: Ranges from 10 minutes (microwave) to several hours (conventional heating).

Chemical Reactions Analysis

Cyclization of Acylthiosemicarbazides

This method involves reacting acylthiosemicarbazides with aldehydes or acid chlorides to form 2-amino-1,3,4-oxadiazole derivatives. Rivera et al. demonstrated this by treating acylthiosemicarbazides (14 ) with acid chlorides (13 ) in THF, yielding products like 16 (5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine) with high yields .

Reaction Scheme :

14 (acylthiosemicarbazide) + 13 (acid chloride) → 16

Conditions: THF, room temperature.

Oxidative Heterocyclization with Eosin-Y Catalyst

Kapoorr et al. developed a visible-light-driven method using eosin-Y and atmospheric oxygen. Substituted semicarbazones (27 ) undergo oxidative cyclization to form substituted oxadiazoles (29 , 30 ), achieving yields up to 94% .

Reaction Scheme :

27 (semicarbazones) → 29 /30

Conditions: Eosin-Y, visible light, CBr₄.

Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Acylthiosemicarbazide | Acid chlorides, THF | High (>80%) | |

| Eosin-Y catalysis | Visible light, CBr₄ | 92–94% | |

| Iodine-mediated cyclization | I₂, NaOH, ethanol | 62–75% |

Structural and Mechanistic Insights

Scientific Research Applications

Biological Activities

The biological activities of 1,3,4-oxadiazoles are primarily attributed to their ability to interact with various biological targets. Research has demonstrated that derivatives of 2-amino-5-(m-tolyloxymethyl)-1,3,4-oxadiazole exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that certain derivatives possess potent antibacterial and antifungal activities. For instance, compounds synthesized from 2-amino-5-(m-tolyloxymethyl)-1,3,4-oxadiazole have been evaluated for their effectiveness against various pathogens. One study reported that derivatives showed activity against Streptococcus faecalis and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A specific derivative demonstrated high cytotoxicity against the HepG2 liver cancer cell line with an IC50 value of 8.6 μM, comparable to established chemotherapeutic agents like paclitaxel . The structure-activity relationship (SAR) studies indicated that modifications to the oxadiazole ring could enhance cytotoxic effects.

Anti-inflammatory Properties

Research indicates that some oxadiazole derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. This activity is crucial for developing new treatments for inflammatory diseases.

Case Study 1: Antibacterial Screening

In a comprehensive antibacterial screening study, a series of 27 derivatives were synthesized and evaluated for their antimicrobial properties. Among these, several compounds exhibited promising activity against both gram-positive and gram-negative bacteria as well as fungi. The results highlighted the potential of these compounds as lead structures for developing new antibiotics .

Case Study 2: Anticancer Evaluation

A detailed evaluation of the anticancer activity of selected oxadiazole derivatives was conducted using MTT assays on various cancer cell lines. The findings revealed that specific modifications to the oxadiazole structure significantly enhanced cytotoxicity against liver cancer cells while maintaining low toxicity towards normal cells .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole, 2-amino-5-(m-tolyloxymethyl)- involves its interaction with nucleic acids, enzymes, and proteins. It selectively inhibits enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, leading to the inhibition of cancer cell proliferation . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity of 1,3,4-oxadiazoles is highly substituent-dependent. Below is a comparative analysis of key analogs:

Key Observations:

- Amino vs. Thioether Groups: The amino group in the target compound may enhance hydrogen-bonding interactions with biological targets (e.g., enzymes like SDH), contrasting with thioether derivatives that rely on hydrophobic interactions .

- Position 5 Substituents: The m-tolyloxymethyl group introduces moderate steric hindrance compared to bulky pyrazole or trifluoromethyl groups in compounds. This could influence membrane permeability and target binding .

Molecular Interactions

Molecular docking of 5g with SDH (PDB: 2FBW) reveals critical interactions:

- The carbonyl group of 5g forms hydrogen bonds with Arg43 and Tyr56.

- The bromobenzyl group engages in π-π stacking with Phe66 .

For the target compound, the amino group could hydrogen-bond with Asp39 or Ser40, while the m-tolyloxymethyl may occupy hydrophobic pockets. However, the absence of electron-withdrawing groups might reduce binding efficiency compared to 5g.

Biological Activity

The compound 1,3,4-oxadiazole, 2-amino-5-(m-tolyloxymethyl)- belongs to a class of heterocyclic compounds known for their diverse biological activities. This article examines the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from multiple research studies and findings.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-oxadiazoles can be synthesized through various methods, including:

- Iodine-mediated cyclization : This method involves the condensation of semicarbazides or thiosemicarbazides with aldehydes to form the oxadiazole ring. The structures are confirmed using spectroscopic techniques such as and .

- Mechanochemical synthesis : An environmentally friendly approach that allows for high yields of 2,5-disubstituted 1,3,4-oxadiazoles .

Anticancer Activity

Several studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives:

- Cytotoxicity : Compound (1o) demonstrated significant cytotoxic activity against the HepG2 cell line with an IC50 value of 8.6 μM , comparable to paclitaxel .

- Molecular Docking Studies : These studies suggest that certain derivatives can inhibit key cancer-related pathways by targeting proteins such as EGFR and Src. For example, one derivative exhibited an IC50 value of 0.24 μM against EGFR .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of these compounds are notable:

- Antibacterial Activity : Compounds (1b, 1e, and 1g) showed activity against Streptococcus faecalis, MSSA (Methicillin-Sensitive Staphylococcus Aureus), and MRSA (Methicillin-Resistant Staphylococcus Aureus) with MIC values ranging from 4 to 64 μg/mL .

- Antifungal Activity : Compound (2g) exhibited antifungal activity against Candida albicans (MIC = 8 μg/mL ) and Aspergillus niger (MIC = 64 μg/mL ) .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the oxadiazole structure affect biological activity:

| Compound | Modification | Activity | IC50/MIC |

|---|---|---|---|

| 1o | - | Anticancer | 8.6 μM |

| 2g | - | Antifungal | 8 μg/mL |

| 1b | - | Antibacterial | 4–64 μg/mL |

This table summarizes key findings related to the biological activities of various derivatives.

Case Study 1: Anticancer Mechanism

A study reported that certain oxadiazole derivatives induced apoptosis in cancer cells by increasing p53 expression and activating caspase-3 . The compounds demonstrated a potent inhibitory effect on cancer cell proliferation across multiple cell lines.

Case Study 2: Inhibition of Alkaline Phosphatase

Research indicated that some oxadiazole derivatives could inhibit human alkaline phosphatase with an IC50 value of 0.420 ± 0.012 μM , showcasing their potential as anticancer agents by disrupting metabolic pathways essential for tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.